![molecular formula C7H4BrN3O2 B13056976 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of pyrazinylhydrazones can be induced thermally to form the desired pyrrolo[2,3-b]pyrazine structure . Industrial production methods may involve the use of solid alumina and room temperature cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Analyse Chemischer Reaktionen
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, cesium carbonate, and dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to its antimicrobial, anti-inflammatory, and antiviral activities.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a methyl group at the 3-position instead of a carboxylic acid group.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit various biological activities, including kinase inhibition, antimicrobial, and antiviral activities.
The uniqueness of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Eigenschaften
Molekularformel |
C7H4BrN3O2 |
|---|---|
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
AOQBWZCNBFUCDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=C(N=C2N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)

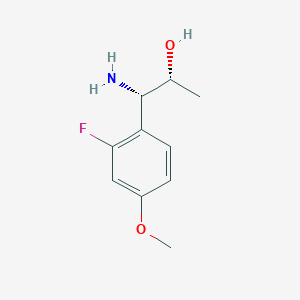
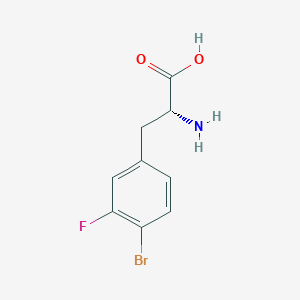
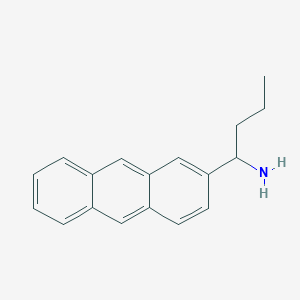
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
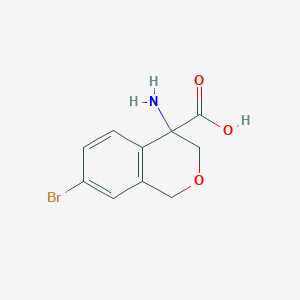
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
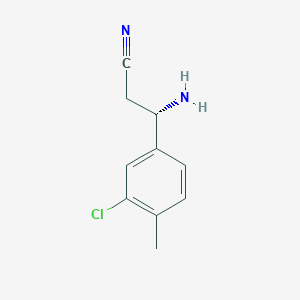
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
